molecular formula C8H7NO4 B1295705 4-Methyl-2-nitrobenzoic acid CAS No. 27329-27-7

4-Methyl-2-nitrobenzoic acid

Cat. No. B1295705
CAS RN: 27329-27-7
M. Wt: 181.15 g/mol
InChI Key: KZLLSSGOPIGKDO-UHFFFAOYSA-N
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Description

4-Methyl-2-nitrobenzoic acid is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and material science. Although the provided papers do not directly discuss 4-Methyl-2-nitrobenzoic acid, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be informative for understanding 4-Methyl-2-nitrobenzoic acid.

Synthesis Analysis

The synthesis of compounds related to 4-Methyl-2-nitrobenzoic acid involves several steps, including nitration, esterification, and the formation of salts with organic bases. For instance, the synthesis of 4-methylsulfonyl-2-nitrobenzoate was achieved by reacting methanol and thionyl chloride with 4-methylsulfonyl-2-nitrobenzoic acid under mild conditions . Similarly, the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole was reported, which includes a nucleophilic substitution with pyridine without additional base, and the use of glycolic acid for the cyclisation step to avoid by-products . These methods could potentially be adapted for the synthesis of 4-Methyl-2-nitrobenzoic acid by considering the specific functional groups and reactivity of the compound.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Methyl-2-nitrobenzoic acid has been characterized using X-ray diffraction and NMR spectroscopy. For example, the crystal structure of methyl 4-methylsulfonyl-2-nitrobenzoate revealed the dihedral angles between the nitro group and the benzene ring, as well as between the carboxylate group and the benzene ring . Additionally, the structure of 2-methylimidazolium-4-nitrobenzoate was determined, showing the presence of H-bonding interactions and crystallization in a triclinic crystal system . These structural analyses are crucial for understanding the chemical behavior and potential applications of 4-Methyl-2-nitrobenzoic acid.

Chemical Reactions Analysis

The reactivity of nitrobenzoic acid derivatives is highlighted in the synthesis of various compounds. For instance, the formation of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole involves a nucleophilic substitution reaction . The Fischer esterification reaction was used to synthesize 4-amino-3-nitrobenzoic acid methyl ester, demonstrating the reactivity of the nitrobenzoic acid moiety under acidic conditions . These reactions provide a basis for predicting the chemical behavior of 4-Methyl-2-nitrobenzoic acid in various organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzoic acid derivatives have been studied through various techniques. The crystal structure of methyl 4-methylsulfonyl-2-nitrobenzoate is stabilized by weak intermolecular interactions . The optical properties of 2-methylimidazolium-4-nitrobenzoate were investigated using UV-Vis-NIR spectroscopy, and its thermal stability was assessed by thermo gravimetric and differential thermal analyses . These studies provide insights into the stability, intermolecular interactions, and potential applications of 4-Methyl-2-nitrobenzoic acid in optical materials.

Scientific Research Applications

4-Methyl-2-nitrobenzoic acid is an organic compound with the molecular formula C8H7NO4 . It is a solid substance with a cream to pale yellow appearance . It has a melting point range of 150.0-159.0°C . This compound is used in scientific research, but specific applications are not readily available in the sources I have access to.

4-Methyl-2-nitrobenzoic acid is a type of nitro compound. Nitro compounds are a very important class of nitrogen derivatives and have various applications in scientific research . Here are some potential applications based on the general properties of nitro compounds:

  • Organic Synthesis

    • Nitro compounds can be used in the synthesis of other organic compounds. For example, the nitro group can be reduced to an amine group, which can then be used to synthesize a wide variety of other compounds .
  • Pharmaceuticals

    • Nitro compounds are often used in the synthesis of pharmaceuticals. The nitro group can act as a leaving group in certain reactions, allowing for the introduction of other functional groups .
  • Dyes and Pigments

    • Nitro compounds are often used in the manufacture of dyes and pigments. The nitro group can contribute to the color of the compound due to its ability to absorb certain wavelengths of light .
  • Explosives

    • Some nitro compounds, such as nitroglycerin and TNT, are used as explosives. The nitro group is a powerful oxidizing agent, which allows these compounds to rapidly release a large amount of energy .
  • Synthesis of Amino-1H-pyrazole Amide Derivatives

    • Field: Organic Chemistry, Medicinal Chemistry
    • Application: 4-Methyl-2-nitrobenzoic acid is used as a reagent to synthesize amino-1H-pyrazole amide derivatives .
    • Method: The exact method of synthesis would depend on the specific derivative being synthesized. Generally, it would involve a series of organic reactions, starting with 4-Methyl-2-nitrobenzoic acid .
    • Results: These derivatives act as Raf kinase inhibitors in melanoma cells . This means they can potentially be used in the treatment of melanoma, a type of skin cancer .
  • Synthesis of Fluorogenic Substrates

    • Field: Biochemistry, Cell Biology
    • Application: 4-Methyl-2-nitrobenzoic acid is also used as a reagent to synthesize fluorogenic substrates .
    • Method: Again, the exact method would depend on the specific substrate being synthesized. It would involve a series of organic reactions, starting with 4-Methyl-2-nitrobenzoic acid .
    • Results: These substrates can be used for activity imaging within living cells . This means they can help researchers visualize cellular processes in real time .

Safety And Hazards

4-Methyl-2-nitrobenzoic acid is classified as toxic. Inhalation, ingestion, or skin contact with the material may cause severe injury or death . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 4-Methyl-2-nitrobenzoic acid are not mentioned in the retrieved sources, it’s worth noting that nitro compounds have been studied for their potential in charge-transfer complexes due to the enhanced possibility for stabilization of the excited state through electron delocalization involving both components .

properties

IUPAC Name

4-methyl-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLLSSGOPIGKDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20292061
Record name 4-Methyl-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20292061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-nitrobenzoic acid

CAS RN

27329-27-7
Record name 27329-27-7
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Record name 4-Methyl-2-nitrobenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-2-nitrobenzo200000031436
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Synthesis routes and methods I

Procedure details

A mixed solution of 2-nitro-4-methylbenzonitrile (15.8 g) in a mixture of 65% sulfuric acid and acetic acid (150 ml) was heated under reflux for 17 hours. After concentration, the residue was poured into ice-water and extracted with ethyl acetate. The extract was washed with water, dried and concentrated to dryness. Recrystallization of crystals from ether-hexane afforded colorless crystals (16.5 g, 94%), m.p. 156°-157° C.
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 4-methyl-2-nitrobenzonitrile (5.00 g, 30.8 mmol) and 50% H2SO4 (25 mL) in HOAc (25 mL) was heated to reflux for 22 h. The reaction mixture was poured into ice-water (150 g) under stirring and stirred at 5° C. for 30 minutes. The deposited crystals were collected by filtration, washed with H2O and n-hexane, and dried at 40° C. in vacuum to give the title compound as pale brown crystal (4.85 g, 87%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
150 g
Type
reactant
Reaction Step Two
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
AB Mauger, R Wade - Journal of the Chemical Society (Resumed), 1965 - pubs.rsc.org
… actinomycinlike structures, the mode of construction of the peptide lactones is open to wider variation than that of the chromophore, for which 3-benzyloxy-4-methyl-2-nitrobenzoic acid * …
Number of citations: 5 pubs.rsc.org
MH Chen, E Iakovleva, S Kesten… - Organic preparations …, 2002 - Taylor & Francis
… The reduction of 3-hydroxy-4-methyl-2-nitrobenzoic acid gave both low conversion and yield. This may be due to the electron-withdrawing nitro group ortho to the carboxylic acid, as …
Number of citations: 9 www.tandfonline.com
Y KAMEDA, K MATSUI, H OOSHIRO… - Chemical and …, 1968 - jstage.jst.go.jp
… The residue was washed several times with ether to remove 3~benzyloxy—4—methyl—2—nitrobenzoic acid and recrystallized from 50% EtOH to give 3—benzyloxy—4—methyl—2—…
Number of citations: 5 www.jstage.jst.go.jp
Z Fu, Z Li, Q Xiong, H Cai - European Journal of Organic …, 2014 - Wiley Online Library
… In the reaction of 2-nitrobenzoic acid bearing a methyl group, the yields of the desired products were clearly increased in the case of 4-methyl-2-nitrobenzoic acid (1f) with P(otol) 3 and 5…
Z Fu, L Jiang, Q Zuo, Z Li, Y Liu, Z Wei… - Organic & Biomolecular …, 2018 - pubs.rsc.org
… Decarboxylative iodination between 4-methyl-2-nitrobenzoic acid 4 and NaI gave 1-iodo-4-methyl-2-nitrobenzene 4a in 53% yield under standard conditions, and the methyl group of …
Number of citations: 18 pubs.rsc.org
A Tripathi, SR Park, AP Sikkema, HJ Cho, J Wu… - …, 2018 - Wiley Online Library
… at the C2 position of salicylic acid was replaced with nitro or acetyl functional groups, as shown by 2-nitrobenzoic acid, O-acetyl salicylic acid (not shown), 4-methyl-2-nitrobenzoic acid, 5…
Z Fu, Y Jiang, S Wang, Y Song, S Guo, H Cai - Organic letters, 2019 - ACS Publications
… Compared with their isomers, 4-methyl-2-nitrobenzoic acid 14 and 4-methoxy-2-nitrobenzoic acid 16 were less amenable to the process with relatively low transformation efficiency. …
Number of citations: 18 pubs.acs.org
H Burkett, W Wright - The Journal of Organic Chemistry, 1960 - ACS Publications
… charcoal produced 4-methyl-2-nitrobenzoic acid. Heating the same material with concentrated sulfuric acid produced m-toluic acid. Evidently, the productcontained both isomers, IHb …
Number of citations: 24 pubs.acs.org
V Fülöpová, T Gucký, M Grepl… - ACS Combinatorial …, 2012 - ACS Publications
Solid-phase synthesis of 3,4-dihydro-benzo[e][1,4]diazepin-5-ones with three diversity positions is described. Various primary amines were used as the starting material and …
Number of citations: 21 pubs.acs.org
J Osiadacz, AJH Al-Adhami, D Bajraszewska… - Journal of …, 1999 - Elsevier
… ), and syringaldazine (4-hydroxy-3,5-dimethoxybenzaldehyde azine) were purchased from Sigma; 3-hydroxyanthranilic acid (3-HAA) and 3-hydroxy-4-methyl-2-nitrobenzoic acid were …
Number of citations: 135 www.sciencedirect.com

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